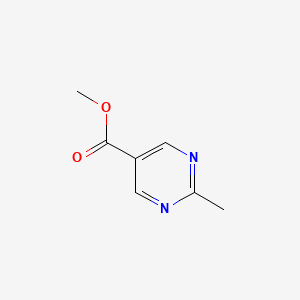

Methyl 2-methylpyrimidine-5-carboxylate

Übersicht

Beschreibung

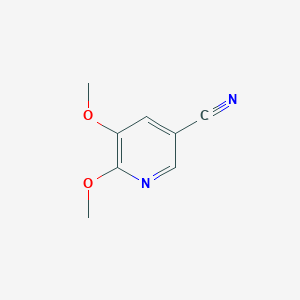

“Methyl 2-methylpyrimidine-5-carboxylate” is a chemical compound with the IUPAC name methyl 2-methyl-5-pyrimidinecarboxylate . Its InChI Code is 1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 152.15 . It should be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structures

The study of the crystal and molecular structures of derivatives of Methyl 2-methylpyrimidine-5-carboxylate is crucial in understanding their chemical properties and potential applications. For instance, the structural analysis of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, provides valuable insights into its chemical behavior (Richter et al., 2023).

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have been identified as potent Src/Abl kinase inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines. This makes them potential candidates for cancer therapy, as seen in the discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays (Lombardo et al., 2004).

Pharmacological Applications

The derivatives of this compound have shown diverse pharmacological activities, including analgesic, anti-inflammatory, and immunosuppressive effects. This is evident from the reactions of ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate with various thioureas, resulting in compounds with significant pharmacological potential (Malinka et al., 1989).

Spectrophotochemical Behavior

Studying the behavior of compounds related to this compound in aqueous solutions, such as 4-amino-5-carboxy-2-methylpyrimidine, helps in understanding their chemical interactions and stability in different environments. This is crucial for developing applications in various scientific fields (Hirai, 1966).

Synthetic and Transformation Reactions

This compound and its derivatives are key intermediates in synthetic chemistry, useful in the preparation of various heterocyclic compounds. Their ability to undergo transformation reactions, like the reaction with aromatic carboxylic acid chlorides, is significant for synthesizing a wide range of chemical compounds (Khutova et al., 1982).

HIV-1 Protease Inhibitor Development

Derivatives of this compound have potential in the development of HIV-1 protease inhibitors. The synthesis and evaluation of these compounds, including their molecular docking studies, provide valuable insights for the development of new therapeutic agents against HIV (Pekparlak et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been studied for their effects on human microglia and neuronal cell models .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemische Analyse

Biochemical Properties

Methyl 2-methylpyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in pyrimidine metabolism. It interacts with various enzymes and proteins, including dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines . The compound’s interaction with DHODH facilitates the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. Additionally, this compound may interact with other biomolecules involved in nucleotide metabolism, influencing the overall metabolic flux.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis . This compound can modulate cell proliferation, differentiation, and apoptosis by altering the availability of pyrimidine nucleotides. Furthermore, this compound may impact cellular energy metabolism by affecting glycolysis and the pentose phosphate pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key enzymes and proteins in the pyrimidine biosynthesis pathway. By inhibiting or activating specific enzymes, such as DHODH, the compound can regulate the production of pyrimidine nucleotides . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in nucleotide metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression, which may impact cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance pyrimidine biosynthesis and support cellular proliferation. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyrimidine biosynthesis pathway. It interacts with enzymes such as DHODH and nucleoside hydrolase, which are essential for the conversion of dihydroorotate to orotate and the subsequent production of pyrimidine nucleotides . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with target enzymes and proteins.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and interactions with other biomolecules, affecting overall cellular function.

Eigenschaften

IUPAC Name |

methyl 2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWMLJAOJOALRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668589 | |

| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5571-03-9 | |

| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1390063.png)

![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)

![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)

![3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390071.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1390074.png)

![3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390079.png)